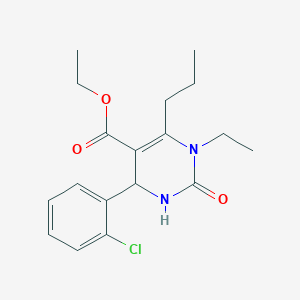![molecular formula C23H19ClF2N4O3S B11512695 5-[4-({4-[chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide](/img/structure/B11512695.png)
5-[4-({4-[chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N,2-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chlorodifluoromethoxy group, a phthalazinyl group, and a sulfonamide group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N,2-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N,2-DIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonamide derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N,2-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N,2-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHYLBENZENE-1-SULFONAMIDE
- (4-(4-((4-(CHLORODIFLUOROMETHOXY)PHENYL)AMINO)PHTHALAZIN-1-YL)PHENYL)(MORPHOLINO)METHANONE
Uniqueness
The uniqueness of 5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N,2-DIMETHYLBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H19ClF2N4O3S |
|---|---|
Molecular Weight |
504.9 g/mol |
IUPAC Name |
5-[4-[4-[chloro(difluoro)methoxy]anilino]phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C23H19ClF2N4O3S/c1-14-7-8-15(13-20(14)34(31,32)27-2)21-18-5-3-4-6-19(18)22(30-29-21)28-16-9-11-17(12-10-16)33-23(24,25)26/h3-13,27H,1-2H3,(H,28,30) |
InChI Key |
YADACTSMGLXJKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC(F)(F)Cl)S(=O)(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B11512612.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11512617.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11512619.png)
![9-(4-methoxyphenyl)-2-(1-naphthyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B11512621.png)
![2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide](/img/structure/B11512625.png)
![2,4-dichloro-N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11512626.png)
![3,8-Bis(1,3-benzodioxol-5-ylmethyl)-2,3,4,7,8,9-hexahydro[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B11512633.png)
![4-[(E)-2-(1,3-dibenzylimidazolidin-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B11512634.png)
![methyl 3'-(4-methylphenyl)-3,3-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11512637.png)
![2,4-Dimethyl-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11512640.png)
![N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}-3-(trifluoromethyl)benzamide](/img/structure/B11512648.png)
![2,1,3-benzoxadiazol-5-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B11512662.png)

![(3E)-4-[(7-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one](/img/structure/B11512670.png)
